molecular formula C20H21N3OS B3674002 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide

Cat. No.: B3674002
M. Wt: 351.5 g/mol
InChI Key: WNCQNCHJLLNBIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, DMS can be synthesized using the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholineethanamine in the presence of methanesulfonyl chloride.


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms. The molecular weight of a similar compound, N-(2,4-Dimethylphenyl)formamide, is 149.19 . Another related compound, 2,5-Dimethylphenyl isocyanate, has a molecular weight of 147.18 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. For instance, N-(2,4-Dimethylphenyl)formamide has a molecular weight of 149.19 and is available for shipping on April 10, 2024 .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 2,5-Dimethylphenyl isocyanate is harmful if swallowed, in contact with skin, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

Future Directions

There are many potential future directions for research on similar compounds, including their use in drug discovery, the investigation of their role in various biological processes, and the development of new methods for synthesizing and purifying these compounds .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-4-7-17-18(15-12-13(2)9-10-14(15)3)22-20(25-17)23-19(24)16-8-5-6-11-21-16/h5-6,8-12H,4,7H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCQNCHJLLNBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
Reactant of Route 4
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
Reactant of Route 5
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
Reactant of Route 6
N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide

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